molecular formula C5H7NO2 B2566003 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one CAS No. 68235-18-7

2-Oxa-4-azabicyclo[3.2.0]heptan-3-one

Cat. No.: B2566003
CAS No.: 68235-18-7
M. Wt: 113.116
InChI Key: SWPHEDFPEADJIA-UHFFFAOYSA-N
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Description

2-Oxa-4-azabicyclo[3.2.0]heptan-3-one is a bicyclic compound with the molecular formula C₅H₇NO₂ and a molecular weight of 113.11 g/mol This compound is characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system

Future Directions

The future directions for the study and application of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one could involve the diversification of the chemical space of DNA-encoded libraries. This could be achieved through the synthesis of 2-oxa-1-azaspiro (bicyclo [3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis . This would provide access to an unexplored library of azaspiro compounds, many of which include additional synthetic handles important for further functionalization of the DNA-conjugated products and for library production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one can be achieved through various methods. One notable approach involves the [2+2] cycloaddition energy transfer sensitization, which provides access to a library of azaspiro compounds . This method utilizes visible light-mediated energy transfer catalysis to achieve the desired bicyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-4-azabicyclo[3.2.0]heptan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the bicyclic structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the desired transformations.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the bicyclic structure.

Mechanism of Action

The mechanism of action of 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in various biochemical interactions, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-4-azabicyclo[3.2.0]heptan-3-one is unique due to its specific arrangement of atoms within the bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-oxa-4-azabicyclo[3.2.0]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-5-6-3-1-2-4(3)8-5/h3-4H,1-2H2,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPHEDFPEADJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68235-18-7
Record name 2-oxa-4-azabicyclo[3.2.0]heptan-3-one
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